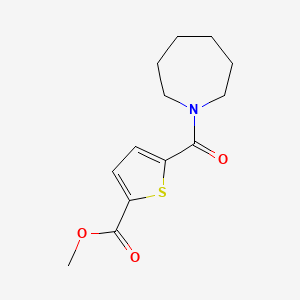
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to possess antitumor, antiviral, and antibacterial properties. In materials science, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and coordination polymers. In organic synthesis, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been used as a key intermediate for the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects:
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has several advantages for lab experiments, including its high yield synthesis method, its potential applications in various fields, and its relatively low toxicity. However, one limitation of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate in various experimental models.
Métodos De Síntesis
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then methylated using dimethyl sulfate to yield Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate in high yields.
Propiedades
IUPAC Name |
methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-17-13(16)11-7-6-10(18-11)12(15)14-8-4-2-3-5-9-14/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUUFBKAJUCUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

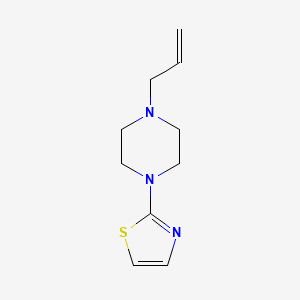


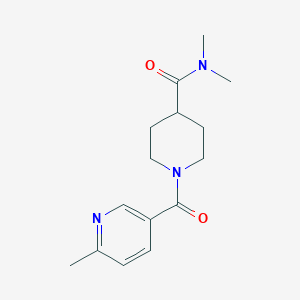
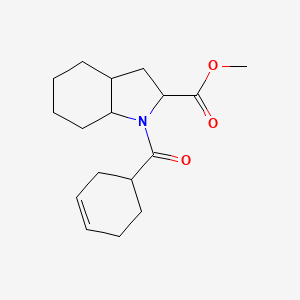
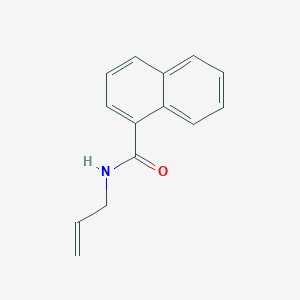
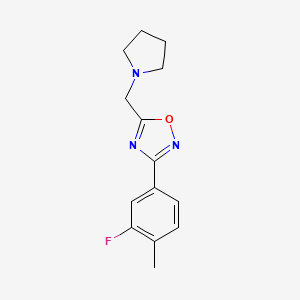
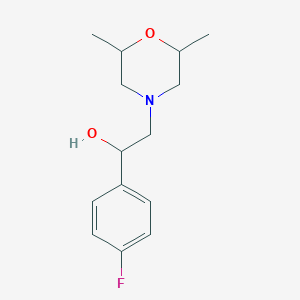
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
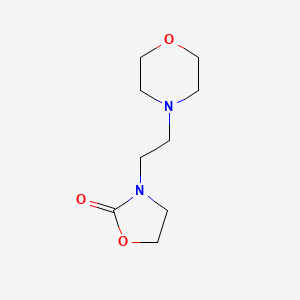
![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
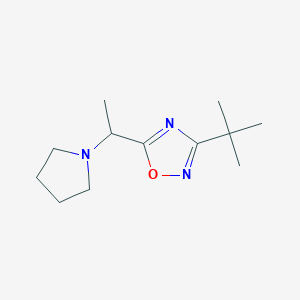
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)